

IUPAC nomenclature of C7H14O isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Dimethylpentanal*

Cat. No.: *B3050699*

[Get Quote](#)

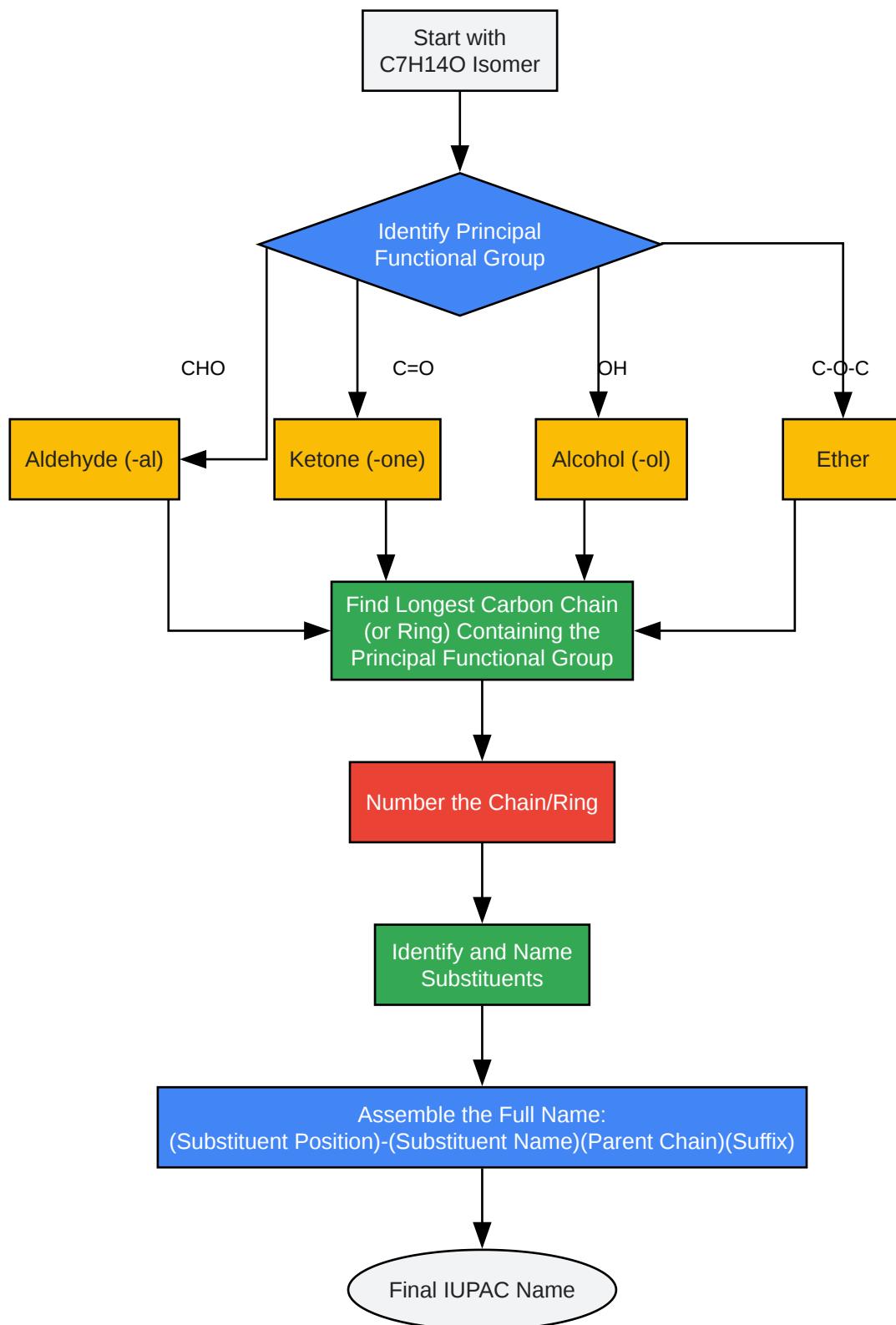
An in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for isomers of the molecular formula C7H14O is presented. This guide is intended for researchers, scientists, and professionals in drug development who require a systematic understanding of the naming conventions for various aldehydes, ketones, and cyclic ethers.

Understanding Isomers of C7H14O

The molecular formula C7H14O corresponds to a degree of unsaturation of one. This indicates the presence of either one double bond (in an alkene or a carbonyl group) or one ring structure. Consequently, the isomers of C7H14O can be broadly categorized as:

- Aldehydes: Containing a carbonyl group at the end of a carbon chain.
- Ketones: Containing a carbonyl group within the carbon chain.
- Unsaturated Alcohols: Containing both a double bond and a hydroxyl group.
- Cyclic Ethers: An oxygen atom is part of a ring structure.
- Cyclic Alcohols: Containing a ring and a hydroxyl group.

A systematic approach to naming these isomers according to IUPAC rules is crucial for unambiguous communication in scientific and technical contexts.


Nomenclature of C7H14O Isomers

The IUPAC nomenclature for organic compounds follows a set of established rules to provide a unique name for every distinct structure. The following table summarizes the IUPAC names for a selection of representative C₇H₁₄O isomers.

Isomer Class	Structure	IUPAC Name
Aldehyde	CH ₃ (CH ₂) ₅ CHO	Heptanal
Aldehyde	(CH ₃) ₂ CH(CH ₂) ₃ CHO	5-Methylhexanal
Aldehyde	CH ₃ CH ₂ CH(CH ₃)(CH ₂) ₂ CHO	4-Methylhexanal
Ketone	CH ₃ CO(CH ₂) ₄ CH ₃	Heptan-2-one
Ketone	CH ₃ CH ₂ CO(CH ₂) ₃ CH ₃	Heptan-3-one
Ketone	(CH ₃) ₂ CHCO(CH ₂) ₂ CH ₃	2-Methylpentan-3-one
Ketone	(CH ₃) ₃ CCOCH ₂ CH ₃	2,2-Dimethylpentan-3-one
Cyclic Alcohol	Cyclohexylmethanol	Cyclohexylmethanol
Cyclic Alcohol	1-Methylcyclohexanol	1-Methylcyclohexanol
Cyclic Ether	2-Propyl-tetrahydrofuran	2-Propyltetrahydrofuran
Cyclic Ether	Oxepane	Oxepane

Logical Approach to IUPAC Nomenclature

The determination of the correct IUPAC name for a given isomer follows a logical workflow. The diagram below illustrates a simplified decision-making process for naming an organic compound like a C₇H₁₄O isomer.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for determining the IUPAC name of a C7H14O isomer.

Experimental Protocols

The assignment of IUPAC nomenclature is a theoretical process based on internationally recognized rules. It does not involve experimental procedures. The structural determination of an unknown compound, which precedes naming, would require experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, the protocols for these experiments are beyond the scope of a guide on nomenclature.

- To cite this document: BenchChem. [IUPAC nomenclature of C7H14O isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3050699#iupac-nomenclature-of-c7h14o-isomers\]](https://www.benchchem.com/product/b3050699#iupac-nomenclature-of-c7h14o-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com